

2-Bromo-6-nitrobenzaldehyde molecular weight and formula

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Compound of Interest

Compound Name: 2-Bromo-6-nitrobenzaldehyde

Cat. No.: B112248

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Technical Guide: 2-Bromo-6-nitrobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-Bromo-6-nitrobenzaldehyde**, a key intermediate in organic synthesis. It covers its fundamental chemical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow. This information is intended to support researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science.

Core Chemical Data

2-Bromo-6-nitrobenzaldehyde is a substituted aromatic aldehyde containing both a bromine atom and a nitro group. These functional groups make it a versatile building block for the synthesis of more complex molecules.[1] Its key properties are summarized in the table below.



Property	Value	Citations
Molecular Formula	C7H4BrNO3	[1][2][3]
Molecular Weight	230.02 g/mol	[2][3][4]
CAS Number	20357-21-5	[1][2][5]
Appearance	Brown Oil (after purification)	[1]
IUPAC Name	2-bromo-6-nitrobenzaldehyde	[2][4]

Synthesis of 2-Bromo-6-nitrobenzaldehyde

The following section details a common laboratory-scale synthesis of **2-Bromo-6-nitrobenzaldehyde**.

Experimental Protocol

This protocol describes the synthesis of **2-Bromo-6-nitrobenzaldehyde** from 2-Nitrobenzaldehyde via electrophilic aromatic substitution.

Materials:

- 2-Nitrobenzaldehyde (1.01 g, 6.71 mmol)
- N-Bromosuccinimide (NBS) (1.48 g, 8.32 mmol)
- Concentrated Sulfuric Acid (H₂SO₄) (5.0 mL)
- · Ethyl acetate
- Saturated Sodium Chloride (NaCl) solution (aqueous)
- Magnesium Sulfate (MgSO₄)
- Silica Gel
- Hexanes



Ice

Procedure:

- To a solution of 2-Nitrobenzaldehyde in 5.0 mL of concentrated H₂SO₄, add N-Bromosuccinimide (NBS).[1]
- Stir the resulting mixture at ambient temperature for 3 hours.[1]
- Quench the reaction by pouring it over ice.
- Extract the product with ethyl acetate (3 x 20mL).[1]
- Combine the organic phases and wash with a saturated aqueous NaCl solution (30 mL).[1]
- Dry the organic phase over MgSO₄ and filter through a silica gel plug.[1]
- Evaporate the solvents under reduced pressure.[1]
- The resulting brown oil is then purified by column chromatography using a mixture of hexanes and ethyl acetate (8:2) as the eluent to afford pure 2-Bromo-6-nitrobenzaldehyde.
 [1]

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of **2-Bromo-6- nitrobenzaldehyde**.



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